molecular formula C6H3BrINO2 B11827525 5-Bromo-2-iodonicotinic acid

5-Bromo-2-iodonicotinic acid

Cat. No.: B11827525
M. Wt: 327.90 g/mol
InChI Key: UULUEGJHSWRUFP-UHFFFAOYSA-N
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Description

5-Bromo-2-iodonicotinic acid is a halogenated derivative of nicotinic acid, featuring both bromine and iodine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodonicotinic acid typically involves halogenation reactions. One common method is the sequential halogenation of nicotinic acid. The process begins with the bromination of nicotinic acid to form 5-bromonicotinic acid, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different functional groups replacing the halogen atoms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodonicotinic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C6H3BrINO2

Molecular Weight

327.90 g/mol

IUPAC Name

5-bromo-2-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)

InChI Key

UULUEGJHSWRUFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)I)Br

Origin of Product

United States

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